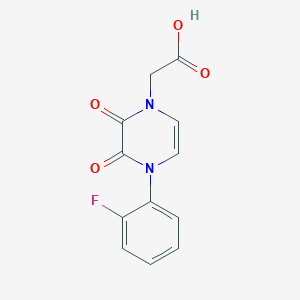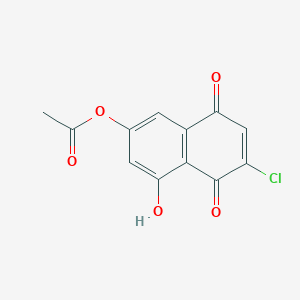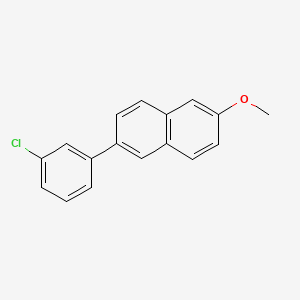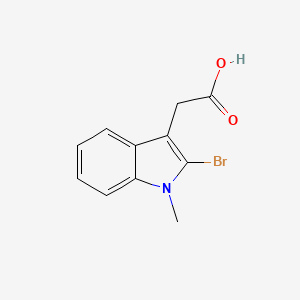
2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorophenyl group and a dihydropyrazinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves multi-step organic reactions One common approach is the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone, followed by cyclization to form the dihydropyrazinone ring
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The fluorophenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups such as halides, amines, or ethers.
Applications De Recherche Scientifique
2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the dihydropyrazinone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorophenyl derivatives and dihydropyrazinone-containing molecules. Examples include:
- 2-Fluorophenylacetic acid
- 4-Fluorophenylacetic acid
- Dihydropyrazinone derivatives
Uniqueness
What sets 2-(4-(2-Fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid apart is its unique combination of a fluorophenyl group and a dihydropyrazinone moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Numéro CAS |
1707734-98-2 |
|---|---|
Formule moléculaire |
C12H9FN2O4 |
Poids moléculaire |
264.21 g/mol |
Nom IUPAC |
2-[4-(2-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H9FN2O4/c13-8-3-1-2-4-9(8)15-6-5-14(7-10(16)17)11(18)12(15)19/h1-6H,7H2,(H,16,17) |
Clé InChI |
SNGYSWUKZQZRJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N2C=CN(C(=O)C2=O)CC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Cycloheptyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11854717.png)







![ethyl 2-[2-methoxy-6-[(Z)-methoxyiminomethyl]phenoxy]acetate](/img/structure/B11854786.png)



![1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11854806.png)
